molecular formula C14H17BrO2 B8597253 2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid

2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid

Cat. No.: B8597253
M. Wt: 297.19 g/mol
InChI Key: CJBSGCLCHABTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)phenylacetic acid is an organic compound with the molecular formula C13H15BrO2 It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopentyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)phenylacetic acid typically involves the bromination of a suitable precursor, such as phenylacetic acid, followed by the introduction of the cyclopentyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)phenylacetic acid may involve large-scale bromination reactors and continuous flow processes to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)phenylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions include substituted phenylacetic acids, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Bromomethyl)phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its bromomethyl group serves as a versatile functional group for further chemical modifications.

Biology

In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, 4-(Bromomethyl)phenylacetic acid can be explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities that could be useful in drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)phenylacetic acid involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopentyl acetic acid moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)phenyl acetic acid: Similar structure but lacks the cyclopentyl group.

    Cyclopentyl acetic acid: Lacks the bromomethyl phenyl group.

    Phenylacetic acid: Lacks both the bromomethyl and cyclopentyl groups.

Uniqueness

The uniqueness of 4-(Bromomethyl)phenylacetic acid lies in its combined structural features, which provide a balance of reactivity and stability

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-2-cyclopentylacetic acid

InChI

InChI=1S/C14H17BrO2/c15-9-10-5-7-12(8-6-10)13(14(16)17)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,16,17)

InChI Key

CJBSGCLCHABTCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)CBr)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.635 ml (2.420 g, 21.228 mmol) of trifluoroacetic acid were added to a solution of 500 mg (1.415 mmol) of tert-butyl[4-(bromomethyl)phenyl](cyclopentyl)acetate (Example 10A) in 5 ml of dichloromethane. The mixture was stirred at room temperature for 2 h. Saturated aqueous sodium bicarbonate solution was then added, and the mixture was extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated under reduced pressure. This gave 364 mg (87% of theory) of the title compound.
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1.635 mL
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500 mg
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5 mL
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0 (± 1) mol
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